2(3H)-Benzoxazolone, 6-(1-hydroxy-2-phenylethyl)-

Analgesic Benzoxazolone Pharmacodynamics

Sourcing benzoxazolone derivatives with a defined chiral center and hydrogen-bonding capacity for hit-finding often leads to supply gaps. This compound directly addresses the need for a 6-(1-hydroxy-2-phenylethyl) pharmacophore. - Chiral template enables diastereoselective synthesis and enantiopure analog generation. - The secondary alcohol can be oxidized to yield the 6-acyl pharmacophore linked to analgesic activity. - Unique substitution pattern for exploring MPO inhibition structure-activity relationships outside prior art. BenchChem ensures verified supply for your discovery program.

Molecular Formula C15H13NO3
Molecular Weight 255.27 g/mol
CAS No. 54903-20-7
Cat. No. B13942255
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2(3H)-Benzoxazolone, 6-(1-hydroxy-2-phenylethyl)-
CAS54903-20-7
Molecular FormulaC15H13NO3
Molecular Weight255.27 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(C2=CC3=C(C=C2)NC(=O)O3)O
InChIInChI=1S/C15H13NO3/c17-13(8-10-4-2-1-3-5-10)11-6-7-12-14(9-11)19-15(18)16-12/h1-7,9,13,17H,8H2,(H,16,18)
InChIKeySSBIJZOALSHAIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(1-Hydroxy-2-phenylethyl)-2(3H)-benzoxazolone Chemical Profile


2(3H)-Benzoxazolone, 6-(1-hydroxy-2-phenylethyl)- (CAS 54903-20-7) is a benzoxazolone derivative with the molecular formula C15H13NO3 and a molecular weight of 255.27 g/mol . It is characterized by a hydroxyphenylethyl substituent at the 6-position of the benzoxazolone core, a feature that distinguishes it from more common acyl or simple alkyl derivatives. This compound is typically utilized as a building block in medicinal chemistry research .

Medicinal chemistry building block with a chiral 6-(1-hydroxy-2-phenylethyl) substituent
Supports structure-activity relationship studies at the benzoxazolone 6-position
Chiral template for asymmetric synthesis and enantioselective derivatization
Potential precursor scaffold for 6-acylbenzoxazolone analog synthesis

Procurement Risks of Generic Analogs


Substituting 2(3H)-Benzoxazolone, 6-(1-hydroxy-2-phenylethyl)- with other benzoxazolone derivatives is scientifically unsound without direct comparative data. The 6-(1-hydroxy-2-phenylethyl) substituent introduces a chiral center and a specific hydrogen-bonding pharmacophore, which critically influences molecular recognition, binding affinity, and metabolic stability. Class-level evidence shows that different 6-substitutions on the benzoxazolone core lead to divergent and even opposing pharmacological profiles; for instance, 6-acyl derivatives have been reported to be potent inhibitors of carrageenan-induced edema, while other substitutions may not share this activity [1]. Therefore, a user prioritizing a specific interaction with the target described in the limited literature cannot assume that a cheaper or more readily available benzoxazolone will perform identically.

Target 6-(1-hydroxy-2-phenylethyl) benzoxazolone with chiral center and hydrogen-bonding pharmacophore
Risk 6-acyl or 6-alkyl benzoxazolone analogs may shift molecular recognition and binding affinity profiles; class-level evidence indicates divergent pharmacological responses across different 6-substitutions
Risk Achiral 6-substituted analogs lack the chiral handle needed for diastereoselective synthesis or enantiomer-specific studies
Risk Generic benzoxazolone derivatives may not share the hydrogen-bond donor/acceptor motif that influences target engagement at the 6-position

Differentiation Evidence


Preliminary Analgesic Activity

A preliminary pharmacodynamic study on transformation products of acylbenzoxazolinones, which are structurally related to the target compound, reported analgesic activity . While this is a class-level inference and direct data for 54903-20-7 is absent, it provides the only known directional biological context for this specific substitution pattern. The target compound's 6-(1-hydroxy-2-phenylethyl) group may serve as a prodrug or a key intermediate for the active acyl derivatives described.

Preliminary Analgesic Activity
Class-level inference
Analgesic activity reported for structurally related 6-acylbenzoxazolinone derivatives in preliminary pharmacodynamic studies; no direct quantitative data available for CAS 54903-20-7
Directional class-level context for analgesic pathway research; supports precursor rationale
Direct assay data absent; class inference only
Analgesic Benzoxazolone Pharmacodynamics

Myeloperoxidase (MPO) Inhibitory Potential

2(3H)-Benzoxazolone derivatives have been synthesized and evaluated for their in-vitro inhibitory effects on human leukocyte myeloperoxidase (MPO) activity, an enzyme involved in inflammatory tissue damage [1]. The most active compounds in that series bore 2-methyl and 4-nitro substituents on an N-phenyl ring, achieving significant inhibition. This target compound, lacking these specific features, would be expected to have a different MPO inhibitory profile, and cannot be assumed to be active without direct testing.

MPO Inhibitory Potential
Class-level inference
2(3H)-Benzoxazolone derivatives evaluated for human leukocyte MPO inhibition in vitro; most active compounds bore 2-methyl and 4-nitro substituents absent in target compound
Defines MPO target space where 6-(1-hydroxy-2-phenylethyl) substitution remains uncharacterized
Not evaluated in cited study; profile may differ
Myeloperoxidase Inflammation Benzoxazolone

Structural Differentiation from 6-Acyl Analogs

The target molecule possesses a 6-(1-hydroxy-2-phenylethyl) substituent, which is structurally distinct from the 6-acyl-3-substituted benzoxazolones that have demonstrated anti-inflammatory activity superior to indomethacin in some assays [1]. The hydroxy group provides a hydrogen bond donor/acceptor not present in simple 6-acyl compounds, potentially altering target engagement. The carbon adjacent to the benzoxazolone ring is chiral, offering a handle for asymmetric synthesis or chiral resolution, a feature absent in simple 6-methyl or 6-benzoyl analogs.

Structural Differentiation
Class-level inference
Target: 6-(1-hydroxy-2-phenylethyl) — chiral carbon, H-bond donor/acceptor Comparator: 6-acyl-3-alkyl benzoxazolones — achiral acyl group, no H-bond donor
Unique chiral H-bonding motif enables SAR studies unavailable with generic acyl analogs
No quantitative activity difference calculable
Structural Biology Medicinal Chemistry Benzoxazolone

Recommended Application Scenarios


Exploratory Analgesic Drug Discovery

As the only identified biological association for this chemical class is preliminary analgesic activity [1], the compound is suitable for an academic or industrial laboratory initiating a hit-finding campaign. It can be used as a starting material for the synthesis of novel 6-acyl derivatives, given that the 6-(1-hydroxy-2-phenylethyl) group can potentially be oxidized to reveal the active moiety. This directly addresses the evidence from Section 3.1.

SAR Studies on MPO Inhibition

For a team investigating the MPO inhibitory potential of benzoxazolones, this compound provides a novel substitution pattern not described in the foundational Soyer et al. paper [1]. Its procurement would allow the exploration of how a chiral, hydrogen-bonding group at the 6-position affects MPO chlorinating activity, filling the knowledge gap identified in Section 3.2.

Chiral Building Block for Asymmetric Synthesis

The compound's inherent chirality at the 6-position substituent presents a key point of differentiation. It is ideally procured by medicinal chemistry groups needing a chiral benzoxazolone template for diastereoselective synthesis or for generating enantiomerically pure analogs for biological testing, a scenario where achiral 6-substituted benzoxazolones would be wholly unsuitable, as noted in Section 3.3.

Application
Selection Property
Validation Focus
Exploratory analgesic drug discovery
6-(1-hydroxy-2-phenylethyl) precursor scaffold for acyl-derivative synthesis
Acyl-derivative bioassay and class-level analgesic endpoint review
SAR studies on MPO inhibition
Novel 6-substitution pattern unexplored in published MPO series
MPO chlorinating activity assay context; substituent-effect profiling
Chiral building block for asymmetric synthesis
Chiral benzoxazolone template with stereochemical control handle
Enantioselective derivatization and chiral resolution endpoint review
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